4-(4-bromo-3-nitrobenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione
Overview
Description
4-(4-bromo-3-nitrobenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione, also known as BNPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has been studied for its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-(4-bromo-3-nitrobenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in cancer cells, leading to their death. This compound has been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of various signaling pathways. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(4-bromo-3-nitrobenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione is its versatility, as it can be used in various scientific research fields. Additionally, this compound has been shown to have potent anticancer activity, making it a promising candidate for the development of new anticancer drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research on 4-(4-bromo-3-nitrobenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione, including the development of new synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Future research could also focus on the development of new derivatives of this compound with improved properties and activity.
Scientific Research Applications
4-(4-bromo-3-nitrobenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has found applications in various scientific research fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties. In organic synthesis, this compound has been used as a key intermediate in the synthesis of various compounds.
properties
IUPAC Name |
(4E)-4-[(4-bromo-3-nitrophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O4/c1-10-2-5-12(6-3-10)20-17(23)13(16(22)19-20)8-11-4-7-14(18)15(9-11)21(24)25/h2-9H,1H3,(H,19,22)/b13-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBJPHNEXKRCKT-MDWZMJQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)Br)[N+](=O)[O-])C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)Br)[N+](=O)[O-])/C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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